molecular formula C22H16N4O4 B2759452 N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide CAS No. 906149-80-2

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide

Cat. No.: B2759452
CAS No.: 906149-80-2
M. Wt: 400.394
InChI Key: SXQNNUGLDFRUTD-UHFFFAOYSA-N
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Description

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide typically involves the reaction of 2-methyl-4-oxoquinazoline with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide involves the inhibition of specific enzymes and molecular pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. The presence of the nitro group contributes to its antimicrobial and anticancer properties, making it a valuable compound in drug development .

Biological Activity

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazolinone moiety, which is known for its diverse pharmacological activities. The structural formula can be represented as follows:

C18H16N4O3\text{C}_{18}\text{H}_{16}\text{N}_{4}\text{O}_{3}

This structure allows for interactions with various biological targets, contributing to its pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes. For instance, nitrobenzamide derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS), which plays a role in inflammatory responses .
  • Antimicrobial Activity : Nitro-containing compounds are often recognized for their antimicrobial properties. They can undergo reduction to form reactive intermediates that bind covalently to DNA, leading to cell death . This mechanism is crucial in the development of antibiotics.
  • Anti-inflammatory Effects : The presence of the nitro group can enhance anti-inflammatory activity by modulating pathways associated with inflammation, such as the NF-kB signaling pathway . This suggests potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various microorganisms ,
Anti-inflammatoryInhibits iNOS and COX-2 ,
AntitumorPotential cytotoxic effects on cancer cells ,
Enzyme InhibitionModulates activity of key metabolic enzymes

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that derivatives of quinazolinone, including those with nitro substituents, exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest .
  • Antimicrobial Studies : Research indicated that compounds similar to this compound displayed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .
  • Inflammatory Response Modulation : In vivo studies showed that the compound reduced levels of pro-inflammatory cytokines in animal models of arthritis, suggesting its potential as an anti-inflammatory agent .

Properties

IUPAC Name

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O4/c1-14-23-20-5-3-2-4-19(20)22(28)25(14)17-12-8-16(9-13-17)24-21(27)15-6-10-18(11-7-15)26(29)30/h2-13H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQNNUGLDFRUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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